Adenosine 5'-monophosphate disodium salt

Description

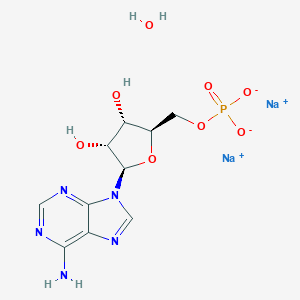

Structure

3D Structure of Parent

Properties

CAS No. |

149022-20-8 |

|---|---|

Molecular Formula |

C10H16N5NaO8P |

Molecular Weight |

388.23 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C10H14N5O7P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;1H2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

RPKBJUJTBPSSLO-IDIVVRGQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O.[Na] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O.[Na] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

4578-31-8 |

Synonyms |

5’-AMP; AMP |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Adenosine 5'-Monophosphate (AMP)

Abstract

Adenosine 5'-monophosphate (AMP), a fundamental nucleotide, plays a pivotal role in cellular bioenergetics and signal transduction. Its mechanism of action is multifaceted, primarily characterized by two distinct pathways: an intracellular role as a critical allosteric regulator of AMP-activated protein kinase (AMPK), the master sensor of cellular energy status, and an extracellular role as a precursor to adenosine, which modulates a wide array of physiological processes through purinergic receptors. This technical guide provides a comprehensive overview of these mechanisms, tailored for researchers, scientists, and drug development professionals. It delineates the core signaling cascades, presents quantitative data on receptor affinities, and details key experimental protocols for investigating the AMP signaling network.

Intracellular Mechanism: Activation of AMP-Activated Protein Kinase (AMPK)

The primary intracellular function of Adenosine 5'-monophosphate is to act as a direct signaling molecule indicating a state of low cellular energy. This is chiefly mediated through the activation of AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master metabolic regulator.[1][2] When cellular ATP is consumed, it is converted to ADP and subsequently to AMP, leading to a rise in the AMP:ATP ratio, which is the canonical trigger for AMPK activation.[1][3]

The AMPK Heterotrimeric Complex

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ.[4][5] The γ subunit contains binding sites for AMP, ADP, and ATP, allowing it to function as the direct energy-sensing component of the complex. The binding of AMP or ADP to the γ subunit initiates a conformational change that activates the kinase.[1][4]

The Canonical AMPK Activation Pathway

The binding of AMP to the γ subunit activates AMPK through three complementary mechanisms, which are antagonized by ATP.[5][6]

-

Allosteric Activation: AMP binding induces a direct, moderate allosteric activation of the kinase complex.[5][6]

-

Promotion of Phosphorylation: The conformational change following AMP binding makes AMPK a more favorable substrate for its primary upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates a critical threonine residue (Thr172) on the α subunit, leading to a more than 100-fold increase in activity.[1][3]

-

Inhibition of Dephosphorylation: AMP binding protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα), thus locking AMPK in its active state.[5][6]

References

- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMP-activated Protein Kinase Regulation and Biological Actions in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK and the biochemistry of exercise: Implications for human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Biochemical Properties of Adenosine 5'-Monophosphate Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-monophosphate (AMP), a fundamental nucleotide, is a cornerstone of cellular metabolism and signaling. Composed of the purine nucleobase adenine, the pentose sugar ribose, and a single phosphate group, AMP plays a critical role as a precursor to the high-energy molecules adenosine diphosphate (ADP) and adenosine triphosphate (ATP).[1] The disodium salt of AMP (AMP-Na₂) is a widely utilized form in research and industry due to its enhanced solubility and stability.[2] This technical guide provides a comprehensive overview of the biochemical properties of Adenosine 5'-monophosphate disodium salt, its role in key signaling pathways, and detailed experimental protocols for its use.

Core Biochemical and Physical Properties

This compound is a white crystalline powder that is soluble in water.[2][3][4][5] Its stability in aqueous solutions is temperature-dependent, with refrigerated solutions showing significantly longer shelf life than those stored at room temperature.[6]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₂N₅Na₂O₇P | [7][8][9] |

| Molecular Weight | 391.19 g/mol | [5][7][9] |

| CAS Number | 4578-31-8 | [2][7][8][9] |

| Appearance | White to pale cream or pale yellow powder/crystals | [2][3][8] |

| Melting Point | 232-235 °C | [3][4] |

| Boiling Point | 798.5 °C at 760 mmHg | [3][4] |

| Solubility in Water | 10 mg/mL; 100 mg/mL (with sonication)[10] | [10] |

| Solubility in Other Solvents | Soluble in dimethyl sulfoxide and methanol | [3][4][5] |

| Storage Temperature | -20°C | [9][10][11] |

| Assay Purity (HPLC) | ≥95% to ≥99.0% | [3][12] |

| Water Content (Karl Fischer) | ≤26.0% | [8] |

Role in Cellular Signaling and Metabolism

AMP is a critical regulator of cellular energy homeostasis, primarily through its role as an allosteric activator of AMP-activated protein kinase (AMPK).[1][3][5][9][13][14][15] AMPK acts as a cellular energy sensor; when the cellular AMP:ATP ratio rises, indicating low energy status, AMPK is activated.[16][17] This activation triggers a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP (such as fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways that consume ATP (such as protein and lipid synthesis).[15][16][18]

Beyond its role in AMPK signaling, AMP is also a key component of the cyclic AMP (cAMP) signaling pathway.[19][20] While cAMP, not AMP, is the direct second messenger in this pathway, AMP is generated from the hydrolysis of cAMP by phosphodiesterases, thus terminating the signal.[19][20] The cAMP pathway is initiated by the binding of extracellular ligands to G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cAMP from ATP.[21][22] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[21]

Furthermore, AMP can act as a ligand for the adenosine 2B receptor, expanding its role in purinergic signaling.[10]

Signaling Pathway Diagrams

Experimental Protocols

The disodium salt of AMP is a crucial reagent in various biochemical and cellular assays. Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.[23]

1. Materials and Reagents:

-

This compound (reference standard and sample)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Potassium phosphate dibasic (K₂HPO₄)

-

Ultrapure water

-

Methanol (HPLC grade)

-

0.22 µm membrane filter

2. Preparation of Mobile Phase:

-

Prepare a 50 mM potassium phosphate buffer (pH 6.8) by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in ultrapure water.

-

Filter the buffer through a 0.22 µm membrane filter and degas before use.

3. Preparation of Standard and Sample Solutions:

-

Standard Solution: Accurately weigh and dissolve the AMP-Na₂ reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the AMP-Na₂ sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

4. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: 50 mM potassium phosphate buffer (pH 6.8) with an appropriate percentage of methanol (e.g., 5-10%), optimized for separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 259 nm[24]

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

5. Data Analysis:

-

Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.

Protocol 2: In Vitro AMPK Activation Assay using a Luminescence-Based Method

This protocol is adapted from the principles of the Promega AMP-Glo™ Assay to measure AMPK activity by quantifying the amount of AMP produced.[25][26]

1. Materials and Reagents:

-

This compound (for standard curve)

-

AMPK enzyme

-

AMPK substrate peptide (e.g., SAMS peptide)

-

ATP

-

Kinase Assay Buffer

-

AMP-Glo™ Reagent I

-

AMP Detection Solution (containing AMP-Glo™ Reagent II and Kinase-Glo® Reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

2. Experimental Procedure:

-

Prepare Kinase Reaction: In a well of a white plate, combine:

-

Kinase Assay Buffer

-

AMPK enzyme (concentration to be optimized)

-

AMPK substrate peptide (e.g., 100 µM)

-

Test compound or vehicle control

-

-

Initiate Reaction: Add ATP to a final concentration of 10 µM to start the reaction. The total reaction volume is typically 5-25 µL.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Degrade ATP: Add AMP-Glo™ Reagent I to each well. Incubate at room temperature for 60 minutes to stop the kinase reaction and degrade the remaining ATP.

-

Convert AMP to ATP: Add AMP Detection Solution to each well. Incubate at room temperature for 30-60 minutes to convert the AMP produced by AMPK into ATP.

-

Luminescence Detection: Measure luminescence using a plate-reading luminometer.

3. Data Analysis:

-

The luminescent signal is directly proportional to the amount of AMP produced, and therefore to the AMPK activity.

-

Generate a standard curve using known concentrations of this compound to quantify the amount of AMP produced in the enzymatic reaction.

Applications in Research and Drug Development

This compound is a versatile compound with numerous applications:

-

Biochemical and Molecular Biology Research: It is extensively used in enzyme assays as a substrate or activator, in studies of nucleotide metabolism, and in cellular signaling research.[2][9]

-

Pharmaceutical Formulations: It serves as a key intermediate in the synthesis of nucleotide-based drugs such as Vidarabine and is investigated in drug delivery systems.[1][27]

-

Drug Discovery: Due to its central role in metabolism, the AMPK pathway, which is activated by AMP, is a significant therapeutic target for type 2 diabetes, obesity, and cancer.[13][15] AMP and its analogs are used to screen for modulators of AMPK and other AMP-dependent enzymes.[26][28]

-

Food and Flavor Industry: It is used as a flavor enhancer, often in combination with inosinate salts, to create an umami taste.[2][14]

Safety and Handling

This compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[29] However, standard laboratory safety practices should be followed. It is recommended to wear protective gloves, safety glasses, and a dust respirator when handling the powder.[30] The material should be stored in a freezer, and for solutions, refrigeration at 4°C is recommended for long-term stability.[6][29] It is incompatible with strong oxidizing agents.[5][31]

This technical guide provides a foundational understanding of the biochemical properties and applications of this compound. For specific experimental applications, further optimization of the provided protocols may be necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. Adenosine 5’-monophosphate Disodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. mt.hsp-pharma.com [mt.hsp-pharma.com]

- 4. This compound (AMP-Na2) CAS 4578-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Adenosine-5'-monophosphate disodium salt 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine 5'-monophosphate disodium | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Adenosine-5'-monophosphate disodium salt 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound, 4578-31-8 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ADENOSINE-5'-MONOPHOSPHATE DISODIUM SALT | 149022-20-8 [amp.chemicalbook.com]

- 12. Adenosine 5 -monophosphate = 99.0 HPLC 4578-31-8 [sigmaaldrich.com]

- 13. AMP-activated protein kinase: Role in metabolism and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADENOSINE-5'-MONOPHOSPHATE DISODIUM SALT | 149022-20-8 [chemicalbook.com]

- 15. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 16. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 17. Energy sensing by the AMP-activated protein kinase and its effects on muscle metabolism | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 18. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. multispaninc.com [multispaninc.com]

- 22. Cyclic amp pathway | PPT [slideshare.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. AMP-Glo™ Assay [worldwide.promega.com]

- 26. benchchem.com [benchchem.com]

- 27. nbinno.com [nbinno.com]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. fishersci.com [fishersci.com]

- 30. chemstock.ae [chemstock.ae]

- 31. ADENOSINE-5'-MONOPHOSPHATE DISODIUM SALT - Safety Data Sheet [chemicalbook.com]

The Role of Adenosine Monophosphate (AMP) in Metabolic Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role of adenosine monophosphate (AMP) in the regulation of cellular metabolism. As a key indicator of the cell's energy status, AMP acts as a critical signaling molecule, primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolic homeostasis.[1][2] This document details the core functions of AMP, the intricacies of the AMPK signaling pathway, and provides detailed experimental protocols for studying these processes.

AMP as a Cellular Energy Sensor

Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or ischemia, the consumption of adenosine triphosphate (ATP) leads to an increase in the cellular ratio of AMP to ATP.[1][3] This shift in the AMP:ATP ratio is a sensitive indicator of the cell's energy deficit.[1] The enzyme adenylate kinase catalyzes the equilibrium reaction 2 ADP ⇌ ATP + AMP, meaning that a small decrease in ATP concentration results in a much more significant relative increase in AMP levels, amplifying the signal of metabolic stress.[1]

AMP-Activated Protein Kinase (AMPK): The Master Metabolic Regulator

The primary mechanism by which AMP exerts its regulatory effects is through the activation of AMP-activated protein kinase (AMPK).[2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[4] The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase and, more importantly, promotes its phosphorylation on threonine 172 of the α subunit by upstream kinases, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4][5] This phosphorylation event leads to a substantial increase in AMPK activity.[6]

Once activated, AMPK acts to restore cellular energy balance by:

-

Stimulating catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation.[2]

-

Inhibiting anabolic pathways that consume ATP, such as protein synthesis, lipid synthesis, and gluconeogenesis.[2]

Quantitative Data on AMPK Activation

The activation of AMPK by AMP is a multi-faceted process involving both allosteric regulation and protection from dephosphorylation, leading to a significant amplification of the initial signal.

| Parameter | Fold Activation | Reference |

| Allosteric activation by AMP | 2 to 5-fold | [6] |

| Protection from dephosphorylation | Up to 100 to 1,000-fold | [6] |

| Overall activation by phosphorylation | ~100-fold | [7] |

AMPK Signaling Pathway

The AMPK signaling pathway is a central hub in the regulation of metabolism, integrating signals of energy status with downstream metabolic processes.

Allosteric Regulation of Key Metabolic Enzymes by AMP

Beyond its role in AMPK activation, AMP can directly regulate the activity of key enzymes in metabolic pathways through allosteric binding.

Glycolysis: Activation of Phosphofructokinase-1 (PFK-1)

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in glycolysis, catalyzing the committed step of converting fructose-6-phosphate to fructose-1,6-bisphosphate. High levels of ATP allosterically inhibit PFK-1, signaling that the cell has sufficient energy.[8] Conversely, AMP acts as an allosteric activator of PFK-1, counteracting the inhibitory effect of ATP and stimulating glycolysis when energy levels are low.[8]

Gluconeogenesis: Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, catalyzing the reverse reaction to PFK-1. AMP is a potent allosteric inhibitor of FBPase.[9][10] This reciprocal regulation of PFK-1 and FBPase by AMP ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle.

| Enzyme | Pathway | Effect of AMP | I50 Value (µM) | Reference |

| Phosphofructokinase-1 (PFK-1) | Glycolysis | Activation | - | [8] |

| Fructose-1,6-bisphosphatase (FBPase) | Gluconeogenesis | Inhibition | 8.3 - 11.8 | [9] |

Experimental Protocols

Measurement of Intracellular AMP Levels by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of intracellular adenine nucleotides.

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired metabolic stressor or compound.

-

Nucleotide Extraction:

-

Aspirate the culture medium.

-

Add 475 µL of ice-cold extraction buffer (0.3 M perchloric acid, 1 mM EDTA) directly to the plate.

-

Scrape the cells and transfer the solution to a microcentrifuge tube.

-

Neutralize with 85 µL of 2 M KOH and keep on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a mobile phase of 0.1 M ammonium dihydrogen phosphate (pH 6.0) with 1% methanol.

-

Detect adenine nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

In Vitro AMPK Kinase Activity Assay

This assay measures the activity of purified AMPK by quantifying the phosphorylation of a synthetic substrate peptide (SAMS peptide).

Materials:

-

Purified active AMPK enzyme

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

ATP

-

AMP (optional, for studying allosteric activation)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection kit

Protocol:

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, purified AMPK, and SAMS peptide. If testing activators or inhibitors, add them at this stage.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well. A typical final concentration is 100-200 µM.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

Data Analysis: Calculate the kinase activity based on the amount of ADP produced, which is proportional to the luminescent signal.[13][14]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target (e.g., AMPK) within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Protocol:

-

Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.

-

Protein Detection: Analyze the amount of the target protein (e.g., AMPK) remaining in the soluble fraction at each temperature using a specific antibody-based method like Western blotting or an AlphaScreen® assay.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16]

Conclusion

AMP is a fundamental regulator of cellular metabolism, acting as a sensitive gauge of the cell's energy status. Its primary role is mediated through the activation of AMPK, which orchestrates a comprehensive metabolic reprogramming to restore energy homeostasis. Understanding the intricate mechanisms of AMP signaling and the methodologies to study them is crucial for researchers in basic science and for professionals in drug development targeting metabolic diseases such as type 2 diabetes, obesity, and cancer. The protocols and data presented in this guide provide a solid foundation for investigating the multifaceted role of AMP in metabolic regulation.

References

- 1. benchchem.com [benchchem.com]

- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative stress activates AMPK in cultured cells primarily by increasing cellular AMP and/or ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK, insulin resistance, and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Physiological Regulation of AMPK [mdpi.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Allosteric Regulation by AMP: A Deep Dive into Enzyme Kinetics and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine monophosphate (AMP) is a critical allosteric regulator that acts as a sensitive indicator of the cell's energy status. When cellular ATP levels are depleted, AMP concentrations rise, triggering a cascade of metabolic adjustments to restore energy homeostasis. This is primarily achieved through the allosteric regulation of key enzymes involved in glycolysis, gluconeogenesis, and glycogen metabolism, as well as the activation of the master energy sensor, AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the allosteric regulation by AMP, focusing on the kinetic effects on four key enzymes: Phosphofructokinase-1 (PFK-1), Fructose-1,6-bisphosphatase (FBPase), Glycogen Phosphorylase, and AMP-activated Protein Kinase (AMPK). We present detailed experimental protocols for assaying the activity of these enzymes, summarize quantitative kinetic data, and provide visual representations of the relevant signaling pathways and experimental workflows.

Introduction: AMP as a Key Allosteric Modulator

Allosteric regulation is a fundamental mechanism of controlling protein function, where the binding of a regulatory molecule (an allosteric effector) to a site other than the active site modulates the protein's activity. AMP, a product of ATP hydrolysis, serves as a crucial allosteric effector, signaling a low energy state within the cell. This signal prompts a shift in metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

This guide will explore the allosteric regulation by AMP through its effects on the following key enzymes:

-

Phosphofructokinase-1 (PFK-1): A key regulatory enzyme in glycolysis, allosterically activated by AMP.

-

Fructose-1,6-bisphosphatase (FBPase): A key regulatory enzyme in gluconeogenesis, allosterically inhibited by AMP.

-

Glycogen Phosphorylase: The key enzyme in glycogenolysis, allosterically activated by AMP in its 'b' form.

-

AMP-activated Protein Kinase (AMPK): A master regulator of cellular energy homeostasis, which is itself allosterically activated by AMP.[1][2]

Quantitative Analysis of AMP's Allosteric Effects on Enzyme Kinetics

The allosteric binding of AMP induces conformational changes in its target enzymes, leading to significant alterations in their kinetic parameters, primarily the Michaelis constant (K_m) and the maximum velocity (V_max).

Phosphofructokinase-1 (PFK-1)

AMP acts as a potent allosteric activator of PFK-1, a critical control point in glycolysis.[3] In the presence of the inhibitor ATP, which also serves as a substrate, the binding of AMP to an allosteric site relieves the ATP inhibition and increases the enzyme's affinity for its substrate, fructose-6-phosphate.[4] This activation shifts the enzyme from the T (tense, inactive) state to the R (relaxed, active) state.

| Condition | V_max (Absorbance/min) | K_m for Fructose-6-Phosphate (mM) | Reference |

| Control (without AMP) | ~0.19 | ~2.5 | [5] |

| + 5mM AMP | ~0.31 | ~0.5 | [5] |

Note: The values in the table are estimated from the graphical data presented in the cited source.

Fructose-1,6-bisphosphatase (FBPase)

In contrast to its effect on PFK-1, AMP is a potent allosteric inhibitor of FBPase, a key enzyme in the opposing pathway of gluconeogenesis.[6] The binding of AMP stabilizes the T-state of the enzyme, decreasing its affinity for its substrate, fructose-1,6-bisphosphate, and thereby reducing the rate of glucose synthesis.[7]

| Parameter | Value | Enzyme Source | Reference |

| K_m for Fructose-1,6-bisphosphate | 0.77 µM | Human Muscle | [8][9] |

| K_i for AMP | Not explicitly stated, but AMP is a potent inhibitor. | Human Muscle | [8][9] |

| IC_50 for AMP | ~0.6 µM | Wild-type muscle FBP2 | [10] |

Glycogen Phosphorylase b

Glycogen phosphorylase exists in two forms: the generally active, phosphorylated 'a' form and the less active, unphosphorylated 'b' form. AMP acts as an allosteric activator of glycogen phosphorylase b, promoting the breakdown of glycogen into glucose-1-phosphate, thus providing a rapid source of glucose for energy production.[1] The binding of AMP to an allosteric site on glycogen phosphorylase b induces a conformational change that activates the enzyme.[11]

| Parameter | Value | Condition | Reference |

| K_a for AMP | 3.1 µM | In the presence of ammonium sulfate | [12] |

| K_m for Glucose-1-Phosphate | Lowered in the presence of AMP | [11] | |

| V_max | Increased in the presence of AMP | [13] |

AMP-activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular metabolism that is activated under conditions of low cellular energy. AMP binding to the γ-subunit of the AMPK heterotrimer leads to its allosteric activation.[14] This activation is a multi-step process involving conformational changes that both directly activate the kinase and make it a better substrate for upstream kinases (like LKB1) and a poorer substrate for phosphatases.[15]

| Parameter | Value | Condition | Reference |

| EC_50 for AMP activation | 4.3 ± 0.6 µM | Reactivation of dephosphorylated AMPK by CaMKK | [2] |

| Effect on V_max | 3-5 fold increase | [16] | |

| Effect on K_m for substrates | No significant change | [16] |

Signaling Pathways and Logical Relationships

The allosteric regulation by AMP is a key component of a complex network of signaling pathways that maintain cellular energy homeostasis.

Experimental Protocols

Accurate determination of the kinetic parameters of enzymes allosterically regulated by AMP requires robust and well-controlled experimental protocols.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the allosteric regulation of an enzyme by AMP.

Detailed Protocol: Phosphofructokinase-1 (PFK-1) Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring PFK-1 activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

MgCl₂

-

KCl

-

Dithiothreitol (DTT)

-

Fructose-6-phosphate (F6P)

-

ATP

-

AMP

-

NADH

-

Aldolase

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

Purified PFK-1 enzyme

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture (without ATP and PFK-1) containing:

-

Tris-HCl buffer (e.g., 50 mM)

-

MgCl₂ (e.g., 5 mM)

-

KCl (e.g., 50 mM)

-

DTT (e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

Aldolase (e.g., 1 U/mL)

-

TPI (e.g., 10 U/mL)

-

GDH (e.g., 1 U/mL)

-

Varying concentrations of F6P (for K_m determination)

-

Fixed concentration of AMP (for activated state) or no AMP (for basal state).

-

-

Pipette the reaction mixture into the wells of a 96-well plate.

-

Add the PFK-1 enzyme to each well and incubate for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding ATP to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of PFK-1 activity.

-

Calculate the initial velocity (V_o) from the linear portion of the absorbance vs. time plot.

-

Plot V_o against the concentration of F6P to generate a Michaelis-Menten curve.

-

Determine V_max and K_m from the Michaelis-Menten plot using non-linear regression analysis.

Detailed Protocol: Fructose-1,6-bisphosphatase (FBPase) Activity Assay (Phosphate Release Assay)

This protocol measures FBPase activity by quantifying the amount of inorganic phosphate (P_i) released from the substrate.

Materials:

-

HEPES or Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

EDTA

-

Fructose-1,6-bisphosphate (F1,6BP)

-

AMP

-

Purified FBPase enzyme

-

Malachite Green reagent for phosphate detection

-

Phosphate standard solution

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing:

-

HEPES or Tris-HCl buffer (e.g., 50 mM)

-

MgCl₂ (e.g., 2 mM)

-

EDTA (e.g., 0.1 mM)

-

Varying concentrations of F1,6BP (for K_m determination)

-

Varying concentrations of AMP (for K_i determination).

-

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the FBPase enzyme.

-

Incubate for a fixed period of time (e.g., 10-20 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or by adding the Malachite Green reagent directly).

-

Add the Malachite Green reagent to each tube and incubate to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 620-660 nm).

-

Create a standard curve using the phosphate standard solution to determine the concentration of P_i released in each reaction.

-

Calculate the initial velocity (V_o) and plot against substrate or inhibitor concentrations to determine kinetic parameters.

Detailed Protocol: Glycogen Phosphorylase b Activity Assay (Coupled Enzyme Assay)

This protocol measures the activity of glycogen phosphorylase in the direction of glycogen synthesis, which is coupled to the reduction of NADP⁺.

Materials:

-

HEPES buffer (pH 7.2)

-

Glycogen

-

Glucose-1-phosphate (G1P)

-

AMP

-

Phosphoglucomutase (PGM)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP⁺

-

MgCl₂

-

Purified glycogen phosphorylase b enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

HEPES buffer (e.g., 50 mM)

-

Glycogen (e.g., 1 mg/mL)

-

NADP⁺ (e.g., 0.4 mM)

-

MgCl₂ (e.g., 5 mM)

-

PGM (e.g., 1 U/mL)

-

G6PDH (e.g., 1 U/mL)

-

Varying concentrations of G1P and AMP.

-

-

Add the reaction mixture to a cuvette and place it in the spectrophotometer.

-

Initiate the reaction by adding glycogen phosphorylase b.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Calculate the initial velocity (V_o) from the linear portion of the curve.

-

Plot V_o against the concentration of G1P or AMP to determine the kinetic parameters.

Detailed Protocol: AMP-activated Protein Kinase (AMPK) Activity Assay (Radiometric Assay)

This protocol measures AMPK activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.

Materials:

-

HEPES buffer (pH 7.4)

-

MgCl₂

-

DTT

-

SAMS peptide (HMRSAMSGLHLVKRR) or other specific peptide substrate

-

[γ-³²P]ATP

-

AMP

-

Purified AMPK enzyme

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing:

-

HEPES buffer (e.g., 40 mM)

-

MgCl₂ (e.g., 5 mM)

-

DTT (e.g., 1 mM)

-

SAMS peptide (e.g., 200 µM)

-

Varying concentrations of [γ-³²P]ATP and AMP.

-

-

Initiate the reaction by adding the AMPK enzyme.

-

Incubate the reaction at 30°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 1% v/v) to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of phosphate incorporated into the peptide to determine the enzyme activity.

-

Plot the activity against substrate or AMP concentration to determine the kinetic parameters.

Conclusion

The allosteric regulation by AMP is a cornerstone of cellular metabolic control, enabling cells to rapidly respond to changes in their energy status. A thorough understanding of the kinetic effects of AMP on key metabolic enzymes is crucial for researchers in basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for investigating these intricate regulatory mechanisms. Further research into the structural basis of AMP-mediated allostery will continue to provide insights into the dynamic nature of enzyme regulation and open new avenues for therapeutic intervention in metabolic diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Solved a. What is the Km and Vmax for PFK1 when treated with | Chegg.com [chegg.com]

- 6. reddit.com [reddit.com]

- 7. Affinity labeling of the allosteric site of fructose 1,6-bisphosphatase with an AMP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dimeric and tetrameric forms of muscle fructose-1,6-bisphosphatase play different roles in the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Delayed activation of muscle glycogen phosphorylase b on incubation of the enzyme with adenosine-5'-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycogen phosphorylase revisited: extending the resolution of the R- and T-state structures of the free enzyme and in complex with allosteric activators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic mechanism of the glycogen-phosphorylase-catalysed reaction in the direction of glycogen synthesis: co-operative interactions of AMP and glucose 1-phosphate during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Extracellular AMP in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of extracellular adenosine monophosphate (AMP) in the intricate network of purinergic signaling. Extracellular AMP, once considered merely an intermediate metabolite, is now recognized as a key signaling molecule that modulates a wide array of physiological and pathological processes, including neurotransmission, inflammation, and immune responses.[1] This document delves into the core aspects of extracellular AMP signaling, from its generation and conversion to its effects on downstream pathways. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary tools and information to investigate this burgeoning field.

The Purinergic Signaling Cascade: A Brief Introduction

Purinergic signaling encompasses the release of purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine, into the extracellular space, where they act on specific purinergic receptors to elicit cellular responses.[2] This signaling system is a fundamental mechanism of cell-to-cell communication throughout the body.[3] The signaling cascade involves the release of nucleotides, their extracellular hydrolysis by a family of enzymes known as ectonucleotidases, and the activation of P1 (adenosine) and P2 (ATP, ADP) receptors.[2][3]

Extracellular AMP: A Central Node in Purinergic Signaling

Extracellular AMP occupies a pivotal position in the purinergic signaling cascade. It is primarily generated through the hydrolysis of extracellular ATP and adenosine diphosphate (ADP) by ectonucleotidases.[4] While extracellular ATP and ADP have their own signaling roles through P2 receptors, their breakdown to AMP is a crucial step that shifts the signaling landscape towards adenosine-mediated effects.[5]

The primary pathway for extracellular AMP production involves the sequential dephosphorylation of ATP.

-

From Extracellular ATP and ADP: ATP released from cells due to stress, injury, or physiological signaling is first hydrolyzed to ADP and then to AMP by ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), with CD39 being a prominent member.[4][6]

-

Alternative Pathway from cAMP: An alternative, non-canonical pathway involves the transport of intracellular cyclic AMP (cAMP) into the extracellular space, where it is metabolized to AMP by ecto-phosphodiesterases (ecto-PDE).[7]

The conversion of extracellular AMP to adenosine is a rate-limiting step in the generation of this potent signaling nucleoside.[8]

-

The Role of CD73: The key enzyme responsible for this conversion is ecto-5'-nucleotidase, also known as CD73.[6][9] CD73 is a membrane-bound enzyme that dephosphorylates AMP to produce adenosine.[6][9] The activity of CD73 is critical in creating an adenosine-rich microenvironment, which has significant immunosuppressive and modulatory effects.[9][10]

Downstream Signaling: Adenosine Receptors

The adenosine generated from extracellular AMP exerts its effects by binding to four subtypes of G protein-coupled adenosine receptors (P1 receptors): A1, A2A, A2B, and A3.[11][12] These receptors have distinct tissue distributions, affinities for adenosine, and downstream signaling pathways, leading to a diverse range of physiological responses.[12][13]

-

A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cAMP levels.[14]

-

A2A and A2B Receptors: These receptors usually couple to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.[14][15]

The activation of these receptors can influence a multitude of cellular processes, including neurotransmitter release, immune cell activation, and inflammation.[4][11]

Quantitative Data in Extracellular AMP Signaling

The following tables summarize key quantitative data related to the components of the extracellular AMP signaling pathway.

Table 1: Key Enzymes in Extracellular AMP Metabolism

| Enzyme | Alias | Substrate(s) | Product(s) | Cellular Location | Key Function |

| CD39 | E-NTPDase1 | ATP, ADP | ADP, AMP | Cell surface | Hydrolyzes extracellular ATP and ADP[4][6] |

| CD73 | Ecto-5'-nucleotidase | AMP | Adenosine | Cell surface | Converts extracellular AMP to adenosine[6][9] |

| Adenosine Deaminase (ADA) | Adenosine | Inosine | Cell surface/intracellular | Degrades adenosine[14] |

Table 2: Adenosine Receptor Subtypes and Their Properties

| Receptor | G Protein Coupling | Second Messenger | Affinity for Adenosine | General Function |

| A1 | Gi/o | ↓ cAMP | High | Inhibitory neurotransmission, anti-inflammatory[11][14] |

| A2A | Gs | ↑ cAMP | High | Vasodilation, immunosuppression[14][15] |

| A2B | Gs/Gq | ↑ cAMP, ↑ PLC | Low | Bronchoconstriction, inflammation[12][14] |

| A3 | Gi/o/Gq | ↓ cAMP, ↑ PLC | High | Pro-inflammatory/anti-inflammatory (context-dependent)[11][14] |

Visualizing the Pathways and Workflows

To better understand the complex interactions within the extracellular AMP signaling pathway and the experimental approaches to study it, the following diagrams are provided.

Caption: Extracellular AMP signaling pathway.

Caption: Experimental workflow for measuring extracellular AMP.

Key Experimental Protocols

Accurate measurement of extracellular AMP is crucial for understanding its role in purinergic signaling.[1] Several methods are available, each with its own advantages and limitations.

6.1.1. Bioluminescent Assay

-

Principle: This highly sensitive assay involves a series of enzymatic reactions that convert AMP into a quantifiable light signal.[1] Any ATP in the sample is first removed, then AMP is converted to ADP, which is subsequently converted to ATP. This newly formed ATP serves as a substrate for luciferase, producing a luminescent signal directly proportional to the initial AMP concentration.[1]

-

Protocol Outline:

-

Prepare samples (cell culture supernatants, etc.) and AMP standards.

-

Add a reagent to remove existing ATP.

-

Add a second reagent to convert AMP to ADP and then to ATP, and to initiate the luciferase reaction.

-

Incubate at room temperature.

-

Measure luminescence using a luminometer.

-

Calculate AMP concentration based on a standard curve.[1]

-

6.1.2. Colorimetric Assay

-

Principle: This method relies on a series of enzymatic reactions that ultimately produce a colored product, the absorbance of which is proportional to the AMP concentration.[1][16]

-

Protocol Outline:

6.1.3. Fluorescent Probe Assay

-

Principle: This technique utilizes fluorescent probes, such as aptamers, that exhibit a change in fluorescence intensity upon binding to AMP.[1] This method allows for real-time and spatially resolved detection of extracellular AMP.[1]

-

Protocol Outline:

-

Culture cells in appropriate imaging dishes.

-

Incubate cells with the fluorescent AMP probe.

-

Acquire baseline fluorescence images using a fluorescence microscope.

-

Stimulate cells to induce changes in extracellular AMP.

-

Acquire a time-lapse series of images to monitor changes in fluorescence.

-

Quantify changes in fluorescence intensity relative to a standard curve or initial baseline.[1]

-

6.1.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS is a highly specific and sensitive method for the absolute quantification of small molecules. It involves the separation of AMP from other components in the sample by liquid chromatography, followed by its detection and quantification by mass spectrometry.[10]

-

Protocol Outline:

-

Extract metabolites, including AMP, from samples (e.g., using cold methanol).

-

Separate the extracted metabolites using a liquid chromatography system.

-

Introduce the separated molecules into a mass spectrometer for ionization and fragmentation.

-

Detect and quantify the specific mass-to-charge ratio of AMP and its fragments.

-

Calculate the absolute concentration of AMP based on a standard curve of known concentrations.[10]

-

6.2.1. ATP Hydrolysis Assay

-

Principle: This assay measures the activity of ectonucleotidases like CD39 by quantifying the amount of ATP that is hydrolyzed over time.[17]

-

Protocol Outline:

-

Incubate cells or purified enzymes with a known concentration of ATP.

-

At various time points, collect aliquots of the reaction mixture.

-

Measure the remaining ATP concentration using a luciferase-based assay.

-

The rate of ATP disappearance reflects the ectonucleotidase activity.[17]

-

6.2.2. CD73 Activity Assay

-

Principle: The activity of CD73 is determined by measuring the production of adenosine from AMP.

-

Protocol Outline:

-

Incubate cells or purified CD73 with AMP as a substrate.

-

Collect supernatants at different time points.

-

Measure the concentration of adenosine produced using methods like HPLC or mass spectrometry.[17]

-

Alternatively, a coupled enzyme assay can be used where the phosphate released from AMP hydrolysis is measured colorimetrically.

-

Conclusion

Extracellular AMP is a critical signaling molecule that sits at the crossroads of ATP- and adenosine-mediated purinergic signaling. Its generation and conversion are tightly regulated by a series of ectoenzymes, with CD73 playing a central role in producing the potent immunomodulator, adenosine. A thorough understanding of the dynamics of extracellular AMP and its downstream effects is essential for researchers and drug developers targeting purinergic pathways for therapeutic intervention in a range of diseases, including cancer, inflammatory disorders, and neurological conditions. The experimental protocols and data provided in this guide serve as a valuable resource for advancing research in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 3. Ectonucleoside triphosphate diphosphohydrolases and ecto-5'-nucleotidase in purinergic signaling: how the field developed and where we are now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP vs ADP: Key Differences and Functions in the Body - Creative Proteomics [creative-proteomics.com]

- 6. CD73 and adenosine generation in the creation of regulatory microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 8. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Synergistic Disruption of Survival and Metastatic Potential in Esophageal Adenocarcinoma Cells Through Combined Inhibition of HIF1α and CD73 [mdpi.com]

- 11. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling by adenosine receptors—Homeostatic or allostatic control? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ashpublications.org [ashpublications.org]

- 16. Extracellular AMP Suppresses Endotoxemia-Induced Inflammation by Alleviating Neutrophil Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

The Role of AMP Disodium Salt in Cellular Energy Homeostasis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine Monophosphate (AMP), particularly in its stable disodium salt form, is a cornerstone nucleotide in cellular bioenergetics. It functions as a critical sensor of the cell's energy status, primarily through the allosteric regulation of key metabolic enzymes. A rise in the cellular AMP:ATP ratio is a sensitive indicator of metabolic stress, triggering a cascade of responses to restore energy balance. This is orchestrated mainly through the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK shifts cellular processes from anabolic (ATP-consuming) pathways, such as lipid and protein synthesis, to catabolic (ATP-producing) pathways, including glucose uptake and fatty acid oxidation. This guide provides an in-depth examination of the molecular mechanisms governed by AMP, details common experimental protocols for its study, presents quantitative data on its effects, and visualizes the core signaling pathways involved.

Introduction: AMP as a Sentinel of Cellular Energy

Cellular energy homeostasis is the tightly regulated balance between ATP production and consumption. The adenylate kinase reaction (2 ADP ↔ ATP + AMP) ensures that small decreases in ATP concentration are amplified into much larger relative increases in AMP concentration.[1] This makes the AMP:ATP ratio a highly sensitive gauge of cellular energy status.[1][2][3] When energy demand outstrips supply due to stressors like low glucose, hypoxia, or ischemia, the resulting increase in AMP concentration initiates a robust metabolic reprogramming to restore energetic balance.[4][5][6]

Adenosine 5'-Monophosphate Disodium Salt (AMP-Na₂) is a stable, water-soluble form of AMP, making it a standard reagent in biochemical and pharmaceutical research.[7][8] It serves as a direct tool to investigate the intricate signaling networks that govern cellular metabolism.[7][9]

The Central Role of AMP-Activated Protein Kinase (AMPK)

The most critical function of AMP in energy homeostasis is the activation of AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that acts as a master metabolic switch.[2][4][10][11]

Structure and Activation of AMPK

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[6][10][12] The activation of AMPK is a multi-step process initiated by rising AMP levels:

-

Allosteric Activation: AMP binds to the γ subunit, causing a conformational change that allosterically activates the kinase complex by 2- to 5-fold.[4][13]

-

Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for upstream kinases, primarily Liver Kinase B1 (LKB1), which phosphorylates a critical threonine residue (Thr172) on the α subunit.[4][12] This phosphorylation can increase AMPK activity by over 100-fold.[14] Calmodulin-dependent protein kinase kinase (CaMKK2) can also phosphorylate Thr172 in response to increases in intracellular calcium.[10][12]

-

Inhibition of Dephosphorylation: The binding of AMP also protects the Thr172 residue from being dephosphorylated by protein phosphatases, thus locking AMPK in its active state.[12]

Recent studies have clarified that while both ADP and AMP can promote phosphorylation, AMP is significantly more potent and is the true physiological allosteric activator.[15][16]

Downstream Metabolic Reprogramming by AMPK

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. It achieves this by switching off ATP-consuming anabolic processes while simultaneously switching on ATP-producing catabolic processes.[10][17]

-

Inhibition of Anabolic Pathways:

-

Lipid Synthesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC) and HMG-CoA Reductase (HMGCR), the rate-limiting enzymes in fatty acid and cholesterol synthesis, respectively.[17][18]

-

Protein Synthesis: AMPK inhibits the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[5][10]

-

Gluconeogenesis & Glycogen Synthesis: It downregulates the expression of key gluconeogenic enzymes and inhibits glycogen synthase.[4][6]

-

-

Activation of Catabolic Pathways:

-

Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in muscle cells, enhancing glucose uptake.[6][18]

-

Glycolysis: It can stimulate glycolysis by activating phosphofructokinase-2 (PFK2).[6]

-

Fatty Acid Oxidation: The inactivation of ACC by AMPK reduces levels of malonyl-CoA, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), allowing for increased transport of fatty acids into the mitochondria for oxidation.[18]

-

Autophagy: AMPK initiates autophagy to recycle cellular components and generate nutrients during times of starvation.[4][10]

-

Additional Regulatory Roles of AMP

Beyond AMPK, AMP directly regulates other key metabolic control points.

Reciprocal Regulation of Glycolysis and Gluconeogenesis

AMP is a critical allosteric regulator that ensures glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis) do not operate simultaneously, which would result in a futile cycle and a net loss of ATP.[19][20]

-

Phosphofructokinase-1 (PFK-1): In glycolysis, AMP acts as a potent allosteric activator of PFK-1, reversing the inhibition caused by high levels of ATP.[19][21] This signals the need for the cell to produce more ATP.

-

Fructose-1,6-bisphosphatase (FBPase-1): In gluconeogenesis, AMP is a strong allosteric inhibitor of FBPase-1.[1][22] This prevents the cell from consuming ATP to synthesize glucose when energy stores are low.

Glycogen Metabolism

AMP directly activates Glycogen Phosphorylase b , the less active form of the enzyme responsible for glycogenolysis (glycogen breakdown).[1] By binding to and stabilizing the active conformation of the enzyme, AMP promotes the rapid mobilization of glucose from glycogen stores in response to an immediate energy need, even without hormonal signals.[1]

The Purine Nucleotide Cycle

The purine nucleotide cycle is a metabolic pathway that interconverts AMP and Inosine Monophosphate (IMP).[23][24] It consists of three enzymatic reactions that have the net effect of converting aspartate to fumarate and ammonia.[24][25] This cycle is particularly important in exercising skeletal muscle for two main reasons:

-

Anaplerosis: It generates fumarate, an intermediate of the Citric Acid (TCA) Cycle, thereby replenishing the cycle's capacity for ATP production.[25]

-

AMP Regulation: It helps to reduce the accumulation of AMP during intense muscle contraction, which can otherwise inhibit the myokinase reaction.[23]

Data Presentation

Comparison of AMP Disodium Salt and Common Analogs

While AMP disodium salt is the endogenous activator, its poor cell permeability limits its use in cell culture and in vivo studies.[26] This has led to the development of cell-permeable analogs.

| Property | AMP Disodium Salt | AICAR | A-769662 |

| Form | White crystalline solid | Adenosine analog | Thienopyridone derivative |

| Mechanism | Endogenous allosteric activator of AMPK | Metabolized to ZMP, an AMP mimic | Direct, allosteric AMPK activator (non-nucleotide site) |

| Cell Permeability | Poor | Good (via adenosine transporters) | Good |

| Solubility | Water | Water | DMSO, Ethanol |

| Primary Use | In vitro enzyme assays, natural benchmark | Cell-based and in vivo studies | Cell-based and in vivo studies; tool for distinct allosteric activation |

| Data synthesized from BenchChem.[26] |

Quantitative Effects of AMP-Na₂ on Metabolic Parameters

| Indication | Recommended Dose | Efficacy Endpoints | Reference |

| Chronic Heart Failure | 600 mg/day | LVEF ↑ 6.5%, NT-proBNP ↓ 20% | JX Nutritional Chemical Co., Limited[27] |

| Myocardial Ischemia | 500 mg/day | ↓ 35% angina frequency | JX Nutritional Chemical Co., Limited[27] |

| Coronary Artery Disease | 500 mg/day | ↑ Coronary blood flow by 22% | Zhou, X., et al. (2010)[27] |

| HFD-Induced Diabetes (Mice) | 10 and 13 mg/L in drinking water | Ameliorates impaired glucose metabolism | Ardiansyah, et al. (2018)[28] |

Experimental Protocols & Workflows

Accurate measurement of intracellular AMP and the assessment of AMPK activation are crucial for research in this field.

Protocol: Quantification of Intracellular AMP via HPLC

This method allows for the separation and quantification of adenosine nucleotides.

1. Sample Collection & Extraction:

- Harvest cells (~10 x 10⁶) by centrifugation and wash with ice-cold PBS.

- Resuspend the cell pellet in 550 µL of ice-cold 0.4 M perchloric acid (HClO₄).

- Lyse cells via sonication on ice.

- Centrifuge at >16,000 x g for 1 min at 4°C to pellet debris.[29]

2. Sample Preparation:

- Transfer the supernatant to a new tube.

- Neutralize the extract by adding 2 M potassium carbonate (K₂CO₃) to a pH of 7.0.[29]

- Centrifuge to pellet the potassium perchlorate precipitate.

- Filter the supernatant through a 0.22 µm filter before injection.

3. HPLC Analysis:

- Column: Reversed-phase C18 column.

- Mobile Phase: A gradient of buffers, e.g., Buffer A (e.g., 100 mM potassium phosphate, pH 6.0) and Buffer B (e.g., Buffer A with 30% methanol).

- Detection: UV detector at 254 nm.

- Quantification: Compare peak areas to a standard curve generated with known concentrations of AMP, ADP, and ATP.[30]

Protocol: Assessment of AMPK Activation by Western Blot

This protocol determines the phosphorylation status of AMPKα at Thr172, a direct indicator of its activation.[26]

1. Cell Culture and Treatment:

- Plate cells of interest (e.g., hepatocytes, myotubes) to desired confluency.

- Treat cells with AMP disodium salt (for cell-free systems), a cell-permeable analog (e.g., AICAR), or metabolic stressors (e.g., glucose deprivation) for a specified duration.

2. Cell Lysis and Protein Quantification:

- Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.[26]

3. SDS-PAGE and Western Blotting:

- Normalize protein concentrations and prepare samples with Laemmli buffer.

- Separate proteins by size using SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

- Incubate with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.

- Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

A[label="1. Cell Treatment\n(e.g., AICAR, Glucose Deprivation)"];

B[label="2. Cell Lysis\n(RIPA + Inhibitors)"];

C [label="3. Protein Quantification\n(BCA Assay)"];

D [label="4. SDS-PAGE\n(Protein Separation)"];

E [label="5. Protein Transfer\n(to PVDF Membrane)"];

F [label="6. Immunoblotting\n- Block\n- Primary Ab (p-AMPK)\n- Secondary Ab (HRP)"];

G [label="7. Signal Detection\n(ECL Substrate)"];

H [label="8. Re-probe\n(Total AMPK Control)"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Conclusion and Future Directions

Adenosine monophosphate, and its readily usable disodium salt, is unequivocally a master regulator of cellular energy homeostasis. Its role extends beyond a simple metabolic intermediate to that of a critical signaling molecule. The activation of the AMPK pathway by AMP represents one of the most fundamental mechanisms by which cells adapt to metabolic stress, ensuring survival by promoting energy production while curtailing non-essential energy expenditure. The direct allosteric control AMP exerts over key enzymes in glycolysis and glycogenolysis further underscores its central role in coordinating metabolic flux.

Given its pivotal function in regulating glucose and lipid metabolism, the AMPK signaling pathway is a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[3][4][6] The development of novel small-molecule AMPK activators that mimic the effects of AMP continues to be an area of intense research, holding significant promise for future metabolic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. annualreviews.org [annualreviews.org]

- 3. Adenosine Monophosphate-Activated Protein Kinase (AMPK) as a New Target for Antidiabetic Drugs: A Review on Metabolic, Pharmacological and Chemical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. sinobiological.com [sinobiological.com]

- 7. Adenosine 5’-monophosphate Disodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]

- 8. nbinno.com [nbinno.com]

- 9. アデノシン 5′-一リン酸 二ナトリウム塩 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 13. AMP-activated protein kinase, stress responses and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPK and the biochemistry of exercise: Implications for human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMP is a true physiological regulator of AMP-activated protein kinase by both allosteric activation and enhancing net phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 17. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 19. medschoolcoach.com [medschoolcoach.com]

- 20. aklectures.com [aklectures.com]

- 21. Allosteric Regulation | ChemTalk [chemistrytalk.org]

- 22. jackwestin.com [jackwestin.com]

- 23. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]

- 24. The purine nucleotide cycle and its molecular defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. columbia.edu [columbia.edu]

- 26. benchchem.com [benchchem.com]

- 27. This compound-JX NUTRITIONAL CHEMICAL CO.,LIMITED [jxnutritionalchemical.com]

- 28. medchemexpress.com [medchemexpress.com]

- 29. benchchem.com [benchchem.com]

- 30. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Adenosine 5'-Monophosphate Disodium Salt: A Linchpin of Cellular Metabolism and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Adenosine 5'-monophosphate (AMP), commercially available as its stable disodium salt (AMP-Na2), is a cornerstone of cellular bioenergetics and signaling. Far more than a simple structural component of RNA or a product of ATP hydrolysis, AMP is a critical sensor and regulator of the cell's energy status. Its intracellular concentration, though typically low, fluctuates dynamically in response to metabolic stresses, triggering a cascade of events to restore energy homeostasis. The primary mediator of these effects is the AMP-activated protein kinase (AMPK), a master regulator of metabolism. This technical guide provides a comprehensive overview of the central role of AMP as a metabolic intermediate, details its involvement in key signaling pathways, presents quantitative data on its properties and physiological concentrations, and offers detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development targeting metabolic diseases such as obesity, type 2 diabetes, and cancer.

Introduction: The Central Role of AMP in Cellular Energetics

Adenosine 5'-monophosphate is a nucleotide composed of adenine, ribose, and a single phosphate group.[1] While it is a precursor for the synthesis of adenosine diphosphate (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell, its most critical role in metabolic regulation stems from its function as an allosteric regulator.[1][2]

Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or strenuous exercise, ATP is consumed, leading to a relative increase in the intracellular concentrations of ADP and AMP.[1][3] The enzyme adenylate kinase catalyzes the reversible reaction 2 ADP ↔ ATP + AMP, which serves to buffer the ATP/ADP ratio.[4] However, a significant drop in ATP levels leads to a much larger fractional increase in the concentration of AMP. This amplified signal makes AMP an extremely sensitive indicator of cellular energy depletion.[3]

The primary sensor of this increased AMP:ATP ratio is the AMP-activated protein kinase (AMPK).[5][6] Activation of AMPK initiates a cellular response to conserve energy by inhibiting anabolic (energy-consuming) pathways and activating catabolic (energy-producing) pathways.[5][7]

Physicochemical Properties of Adenosine 5'-Monophosphate Disodium Salt

The disodium salt of AMP is the most common form used in research and pharmaceutical applications due to its enhanced stability and solubility in aqueous solutions.[8][9]

| Property | Value | Reference |

| Chemical Name | This compound | [10] |

| Synonyms | AMP-Na2, 5'-AMP disodium salt, Disodium adenylate | [10] |

| CAS Number | 4578-31-8 | [1][10] |

| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P | [1][10] |

| Molecular Weight | 391.18 g/mol | [1][10] |

| Appearance | White crystalline powder | [9] |

| Purity (by HPLC) | ≥ 98.0% | [9] |

| Solubility in Water | Soluble | [11] |

| Storage Temperature | -20°C | [11] |

Table 1: Physicochemical properties of this compound.

AMP as a Key Metabolic Regulator

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[6] The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase and promotes its phosphorylation at threonine 172 of the α subunit by upstream kinases, most notably LKB1.[5][12] This phosphorylation event dramatically increases AMPK activity.

Activated AMPK phosphorylates a multitude of downstream targets, leading to a coordinated metabolic response:

-

Inhibition of Anabolic Pathways:

-

Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[12]

-

Cholesterol Synthesis: AMPK phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

-

Protein Synthesis: AMPK can inhibit the mTORC1 pathway, a central regulator of protein synthesis and cell growth.[13]

-

-

Activation of Catabolic Pathways:

-

Glucose Uptake: In muscle and other tissues, AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane, increasing glucose uptake.[13]

-

Glycolysis: AMPK can phosphorylate and activate phosphofructokinase-2, which produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis.[13]

-

Fatty Acid Oxidation: AMPK activation leads to increased fatty acid oxidation in mitochondria.

-

Allosteric Regulation of Glycolysis and Glycogenolysis

Beyond its role in AMPK activation, AMP directly allosterically regulates key enzymes in carbohydrate metabolism:

-

Phosphofructokinase-1 (PFK-1): PFK-1 is a critical control point in glycolysis.[13] High levels of ATP allosterically inhibit PFK-1, slowing down glycolysis when energy is abundant.[14] Conversely, AMP is a potent allosteric activator of PFK-1, reversing the inhibitory effect of ATP and stimulating glycolysis in times of energy need.[13][14]

-

Glycogen Phosphorylase: This enzyme catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[5] AMP can allosterically activate the inactive "b" form of glycogen phosphorylase, promoting glycogen breakdown to provide a rapid source of glucose for energy production, particularly in muscle tissue during exercise.[5]

Physiological Concentrations of Adenine Nucleotides

The intracellular concentrations of ATP, ADP, and AMP are tightly regulated and vary depending on the cell type and metabolic state.

| Cell Type | ATP (mM) | ADP (mM) | AMP (mM) | AMP:ATP Ratio | Reference |

| Mouse Macrophages (J774.A1) | 6.11 ± 1.54 | 0.68 ± 0.13 | 0.12 ± 0.03 | ~0.02 | [15] |

| General Mammalian Cells | 1 - 10 | - | - | ~0.01 | [15][16][17] |

| G361 Cells (untreated) | - | - | 0.042 ± 0.003 | - | [18] |

| G361 Cells (berberine treated) | - | - | 0.270 ± 0.050 | - | [18] |

Table 2: Representative intracellular concentrations of adenine nucleotides.

Experimental Protocols for the Study of AMP and its Metabolic Effects

Accurate quantification of intracellular AMP and the assessment of the activity of its downstream effectors are crucial for research in this field.

Quantification of Intracellular AMP

Objective: To separate and quantify ATP, ADP, and AMP from cell extracts.

-

Sample Preparation:

-

Rapidly quench metabolic activity by washing cultured cells with ice-cold phosphate-buffered saline (PBS).

-

Extract nucleotides by adding a cold extraction buffer (e.g., 0.6 M perchloric acid).

-

Incubate on ice and then centrifuge to pellet protein and cell debris.

-

Neutralize the supernatant with a potassium phosphate buffer.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the final supernatant before injection.

-

-

Chromatographic Separation:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[19]

-

Mobile Phase: An isocratic or gradient elution using a buffer such as 0.1 M potassium phosphate with a modifier like tetrabutylammonium bisulfate, pH 6.0.[20]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.[20]

-

Temperature: 40°C.[20]

-

-

Detection and Quantification:

-

Detector: UV detector set to 254 nm.

-

Quantification: Compare the peak areas of AMP, ADP, and ATP in the samples to those of a standard curve generated with known concentrations of the nucleotides.

-

Objective: To achieve highly sensitive and specific quantification of AMP.

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Perform metabolite extraction using a cold solvent mixture, typically 80% methanol.[21][23]

-

Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C₅-¹⁵N₅-AMP) for accurate quantification.[22][24]

-

Vortex and incubate at a low temperature (e.g., -20°C) to precipitate proteins.[21][22]

-

Centrifuge to pellet debris and collect the supernatant.[21][22]

-

Dry the supernatant and reconstitute in the initial mobile phase.[21][22]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.[22]

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity. Define specific precursor-to-product ion transitions for both AMP and the internal standard.

-

Assessment of AMPK Activation

Objective: To determine the activation state of AMPK by measuring its phosphorylation at Threonine 172.

Methodology: [12]

-

Cell Lysis:

-

Treat cells with the compound of interest.

-